(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
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Overview
Description
(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[410]heptane;hydrochloride is a bicyclic compound featuring a trifluoromethyl group, an oxa-aza bridge, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane typically involves the following steps:
Cyclization Reaction: The formation of the bicyclic structure can be achieved through a cyclization reaction involving a suitable precursor. This often involves the use of a cyclopropane derivative and a trifluoromethyl-containing reagent.
Oxidation and Reduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxa-aza bridge may influence its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the trifluoromethyl group and oxa-aza bridge.
Morpholine Derivatives: These compounds contain a similar oxa-aza motif but differ in their overall ring structure and substituents.
Trifluoromethylated Compounds: These compounds feature the trifluoromethyl group but may have different core structures.
Uniqueness
(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane is unique due to its combination of a trifluoromethyl group, an oxa-aza bridge, and a bicyclic structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H/t3-,4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCWVXUMTCPZHY-ZDQHTEEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C(C2N1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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